3-bromo-1-benzofuran-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHDXHHHYLOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-bromo-1-benzofuran-7-carboxylic acid
The following technical guide details the chemical structure, synthesis, and properties of 3-bromo-1-benzofuran-7-carboxylic acid . This monograph is designed for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a bifunctional scaffold.
A Bifunctional Scaffold for Fragment-Based Drug Discovery
Executive Summary
3-Bromo-1-benzofuran-7-carboxylic acid represents a high-value pharmacophore scaffold, characterized by a bicyclic aromatic core with two orthogonal reactivity handles: a nucleophilic-susceptible carboxylic acid at the C7 position and an electrophilic bromide at the C3 position. This specific substitution pattern is privileged in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., PIM1, PIM2) and antibacterial agents, where the C7 moiety directs solvent interactions and the C3 vector targets hydrophobic pockets.
Chemical Structure & Electronic Profiling
Identification
-
IUPAC Name: 3-bromo-1-benzofuran-7-carboxylic acid
-
Molecular Formula: C
H BrO -
Molecular Weight: 241.04 g/mol
-
SMILES: OC(=O)c1cccc2c(Br)coc12
-
Key Feature: The "Push-Pull" electronic system created by the electron-rich furan ring fused to the electron-deficient (via carboxylate) benzene ring.
Electronic & Physicochemical Properties
The molecule exhibits a distinct electronic topography that dictates its reactivity.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | ~2.3 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | ~3.5 - 3.8 | Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing inductive effect of the benzofuran oxygen. |
| PSA | ~50 Ų | Favorable for membrane permeability. |
| Dipole Moment | High | Directed towards the C7-carboxyl group, influencing crystal packing and binding orientation. |
| C3-Br Bond | Labile to Pd(0) | The C3 position is electronically activated for oxidative addition compared to phenyl bromides. |
Structural Visualization (DOT)
The following diagram illustrates the core numbering and electronic vectors.
Caption: Orthogonal reactivity map showing the hydrophilic C7 domain and the cross-coupling competent C3 domain.
Synthetic Strategies
Direct bromination of benzofuran-7-carboxylic acid is problematic due to regioselectivity issues (C2 vs. C3 competition). Therefore, a De Novo Construction strategy is the industry standard for high-purity synthesis.
The "Salicylate Cyclization" Route
This protocol ensures the C7-carboxyl group is installed early, avoiding late-stage oxidation which can be incompatible with the furan ring.
Step 1: Scaffold Construction Reaction of methyl 3-formyl-2-hydroxybenzoate with ethyl bromoacetate under basic conditions (Rap-Stoermer conditions) yields the benzofuran core. Note that standard conditions often yield the 2-carboxylate; decarboxylation is required if the C2 position is to remain unsubstituted.
Step 2: Regioselective Bromination Standard electrophilic bromination of benzofurans favors the C2 position. To achieve C3 selectivity, a Bromination-Elimination sequence is employed.
-
Addition: Reaction with Br
yields the trans-2,3-dibromo-2,3-dihydrobenzofuran intermediate. -
Elimination: Treatment with ethanolic KOH induces elimination of HBr. Due to the stabilization of the transition state, this preferentially yields the 3-bromobenzofuran over the 2-bromo isomer when the C2 proton is available.
Synthesis Workflow Diagram
Caption: Step-wise construction from salicylate precursors to the target 3-bromo-7-carboxy scaffold.
Reactivity & Medicinal Chemistry Utility[1][2]
The C3 "Vector"
The bromine atom at C3 is not merely a substituent but a gateway. In kinase inhibitor design (e.g., PIM1 inhibitors), the C3 position is used to introduce aromatic rings that interact with the hinge region or hydrophobic back-pocket of the enzyme.
-
Reaction: Suzuki-Miyaura Coupling.
-
Catalyst: Pd(dppf)Cl
or Pd(OAc) /S-Phos. -
Outcome: High yields of 3-arylbenzofurans.[1]
The C7 "Anchor"
The carboxylic acid at C7 is typically converted to an amide. In antibacterial research (e.g., GyrB inhibitors), this amide forms critical hydrogen bonds with the active site arginine or aspartate residues.
-
Reaction: Amide Coupling (HATU/DIEA).
-
Significance: Modulates solubility and creates a "head group" for solvent interaction.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-bromobenzofuran-7-carboxylate
This protocol assumes the availability of methyl benzofuran-7-carboxylate.[2]
-
Bromination (Addition):
-
Dissolve methyl benzofuran-7-carboxylate (1.0 eq) in anhydrous CH
Cl (0.2 M). -
Cool to 0°C. Add Br
(1.05 eq) dropwise over 20 minutes. -
Stir at 0°C for 1 hour. Monitoring by TLC should show consumption of starting material and appearance of a less polar spot (dibromide).
-
Note: Do not work up. Proceed directly to elimination to avoid retro-reaction.
-
-
Elimination (Dehydrobromination):
-
Evaporate solvent carefully (or solvent swap) to Ethanol.
-
Add KOAc (2.5 eq) or ethanolic KOH (1.5 eq) cautiously at 0°C.
-
Reflux for 2 hours.
-
Validation:
H NMR will show the disappearance of the aliphatic CH-Br signals and the appearance of a singlet at ~7.8 ppm (C2-H), confirming the 3-bromo regioisomer.
-
-
Hydrolysis:
-
Treat the ester with LiOH (3 eq) in THF/H
O (3:1) at room temperature for 4 hours. -
Acidify with 1M HCl to pH 2.
-
Filter the white precipitate. Recrystallize from MeOH/Water.
-
Protocol B: Quality Control Parameters
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% | C18 Column, ACN/Water + 0.1% TFA |
| Consistent structure | DMSO-d | |
| Appearance | White to off-white solid | Visual inspection |
References
-
Benzofuran Scaffold in Medicinal Chemistry
-
Synthesis of 3-Bromobenzofurans
- Title: Reactivity of Benzofuran Deriv
- Source:Synthetic Communications (via ResearchG
-
URL:[Link]
-
General Benzofuran Synthesis Strategies
-
Kinetic Data on Bromination
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
A Comprehensive Technical Guide to 3-Bromo-1-Benzofuran-7-Carboxylic Acid Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The search for novel therapeutic agents is an enduring challenge in modern science, with heterocyclic compounds forming the bedrock of many discovery efforts. Among these, the benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, stands out as a "privileged scaffold".[1] This core is prevalent in numerous biologically active natural products and synthetic compounds, demonstrating a remarkable breadth of pharmacological activities.[2][3] Benzofuran derivatives have been successfully developed into drugs for conditions ranging from cardiac arrhythmias to skin diseases, underscoring their clinical significance.[4][5][6]
The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[7] Researchers have explored its potential across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[5][8][9] The activities reported for this class are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and CNS-stimulant properties.[1][4][5]
1.1 Significance of the 3-Bromo Substituent
The strategic introduction of halogen atoms is a cornerstone of modern medicinal chemistry. Halogens, particularly bromine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The introduction of a bromine atom at the C-3 position of the benzofuran ring is not merely a synthetic convenience; it is a deliberate design choice. This modification can enhance the compound's interaction with its biological target through the formation of "halogen bonds," a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein, which can significantly improve binding affinity and selectivity.[7] Furthermore, the bromo group serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions.
1.2 The 7-Carboxylic Acid Moiety as a Versatile Handle
Similarly, the carboxylic acid group at the C-7 position is a critical feature for both biological activity and synthetic elaboration. As a pharmacophore, it can act as a hydrogen bond donor and acceptor, or as a charged moiety that anchors the molecule to a specific binding pocket within a target protein. This is particularly relevant for enzymes such as carbonic anhydrases, where a carboxylic acid can coordinate with the active site zinc ion.[10] From a synthetic perspective, the carboxylic acid is an exceptionally versatile functional group, readily converted into a wide array of derivatives, including esters, amides, and hydroxamic acids, allowing for the systematic exploration of structure-activity relationships (SAR).
1.4 Rationale and Scope
This technical guide provides a comprehensive review of the 3-bromo-1-benzofuran-7-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into the synthetic methodologies for constructing this core, explore its chemical reactivity for creating diverse derivative libraries, and summarize the known and potential biological activities, with a focus on anticancer and antimicrobial applications. By integrating established protocols, SAR insights, and future-facing perspectives, this guide aims to serve as a foundational resource for leveraging this promising scaffold in drug discovery programs.
Synthetic Strategies and Methodologies
The construction of the benzofuran core has been a subject of extensive research for over a century, leading to a variety of synthetic approaches.[3]
2.1 General Approaches to the Benzofuran Core
Classic methods for benzofuran synthesis often begin with substituted phenols or salicylic aldehydes. The Perkin rearrangement, for instance, historically provided a route to this scaffold.[4] Another common strategy involves the reaction of phenolates with α-halo ketones, followed by cyclodehydration.[4] While effective, these methods can sometimes lack regiochemical control and require harsh reaction conditions.
2.2 Modern Catalytic Syntheses
Contemporary organic synthesis has introduced more efficient and milder catalytic methods. Lewis acid-catalyzed reactions, such as those employing boron trifluoride diethyl etherate, can promote domino reactions to rapidly assemble the benzofuran framework.[3] Transition metal catalysis, particularly with ruthenium-based catalysts, has enabled novel cycloisomerization and annulation strategies, offering high yields and excellent functional group tolerance.[11] These advanced methods provide robust platforms for accessing complex benzofuran derivatives.
2.3 Proposed Synthesis of the 3-Bromo-1-benzofuran-7-carboxylic Acid Core
A plausible and efficient route to the target scaffold would likely commence with a commercially available starting material such as 2-hydroxy-3-iodobenzoic acid. The following workflow outlines a logical synthetic sequence.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and acidity of 3-bromo-1-benzofuran-7-carboxylic acid
The following technical guide provides an in-depth analysis of the acidity, pKa determination, and medicinal chemistry implications of 3-bromo-1-benzofuran-7-carboxylic acid .
Acidity, pKa Determination, and Medicinal Chemistry Implications
Executive Summary
3-bromo-1-benzofuran-7-carboxylic acid is a specialized heterocyclic scaffold used in the synthesis of bioactive compounds, particularly 5-HT receptor agonists and antimicrobial agents. Its physicochemical behavior is defined by the interplay between the lipophilic 3-bromobenzofuran core and the ionizable carboxylic acid at position 7.
Understanding the pKa of this compound is critical for predicting its ionization state at physiological pH (7.4), which directly dictates solubility, membrane permeability, and protein binding. This guide synthesizes predicted data with theoretical principles to establish a working pKa range and provides validated protocols for experimental determination.
Structural Analysis & Theoretical Acidity
To understand the acidity of this molecule, we must analyze the electronic environment of the carboxylic acid group.
2.1 Structural Numbering and Electronic Effects
The benzofuran ring system consists of a benzene ring fused to a furan ring.
-
Position 1 (Oxygen): The heteroatom acts as an electron donor by resonance (+M) but an electron withdrawer by induction (-I).
-
Position 7 (Carboxylic Acid): Located on the benzene ring, adjacent to the ring junction. This places it in an ortho-like relationship to the ether oxygen at position 1.
-
Position 3 (Bromine): Located on the furan ring.[1][2] Halogens are electron-withdrawing (-I).
Graphviz Diagram 1: Structural Electronic Effects This diagram illustrates the inductive and resonance vectors influencing the acidic proton.
Caption: Electronic vectors showing the cumulative electron-withdrawing effects of the 3-Br and 1-O atoms on the 7-COOH group, enhancing acidity.
2.2 Theoretical pKa Prediction
Benzoic acid has a pKa of 4.20 . Substituents and ring fusions alter this value:
-
Ring Fusion (Naphthalene analogy): 1-Naphthoic acid (pKa 3.67) is more acidic than 2-naphthoic acid (pKa 4.16) due to peri-interactions and relief of steric strain upon ionization.
-
Heteroatom Effect: The oxygen at position 1 is highly electronegative. Being spatially adjacent (ortho-position) to C7, it exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion (
). -
Bromine Effect: The 3-Br substituent exerts a long-range inductive effect. While further away than the ring oxygen, it contributes to the overall electron deficiency of the ring system.
-
Predicted pKa Range: 2.71 – 3.20
-
Dominant Species at pH 7.4: Anionic (Carboxylate form, >99.9%).
Physicochemical Data Summary
The following table consolidates predicted and calculated properties essential for formulation and ADME profiling.
| Property | Value / Range | Source/Method | Implications |
| pKa (Acidic) | 2.71 ± 0.10 | Predicted (ChemicalBook/ACD) | Highly ionized in GI tract and blood. |
| LogP | 3.2 – 3.8 | Consensus Prediction | High lipophilicity despite ionization. |
| LogD (pH 7.4) | ~0.5 – 1.0 | Calculated | Effective distribution coefficient drops due to ionization. |
| MW | 241.04 g/mol | Exact Mass | Fragment-based drug design compliant. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Intrinsic ( | Requires salt form or cosolvents for assays. |
Experimental Protocols for pKa Determination
Given the compound's low aqueous solubility and expected low pKa, standard aqueous titration is prone to precipitation and electrode errors. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for such lipophilic acids.
4.1 Protocol: Potentiometric Titration in Mixed Solvents
Objective: Determine aqueous pKa (
Reagents:
-
0.1 M KOH (standardized, carbonate-free).
-
0.1 M HCl.
-
HPLC-grade Methanol (MeOH).
-
Ionic Strength Adjuster: 0.15 M KCl.
Workflow Diagram:
Caption: Step-by-step workflow for determining the pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation technique.
Step-by-Step Methodology:
-
Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol in 0.15 M KCl water.
-
Dissolution: Dissolve approximately
M of the test compound in the solvent mixtures. Ensure complete dissolution; sonicate if necessary. -
Blank Titration: Perform a blank titration on the solvent mixture to calibrate the electrode response (
) for the specific dielectric constant. -
Sample Titration: Titrate the sample with 0.1 M KOH under an inert nitrogen atmosphere (to prevent
absorption). Record pH vs. Volume. -
Data Analysis: Calculate the apparent pKa (
) for each solvent ratio using the Bjerrum difference plot or Gran plot. -
Extrapolation: Plot
against the reciprocal of the dielectric constant ( ) of the solvent mixture. The y-intercept represents the aqueous pKa.
Medicinal Chemistry Implications[2][3]
5.1 Bioisosterism and Scaffold Utility
The 3-bromo-1-benzofuran-7-carboxylic acid scaffold is often utilized as a bioisostere for:
-
Indole-7-carboxylic acids: Common in kinase inhibitors. The benzofuran oxygen removes the H-bond donor capability of the indole NH, altering selectivity.
-
Naphthalene-1-carboxylic acids: The benzofuran is more polar and allows for additional H-bond acceptance at the ether oxygen.
5.2 Permeability and Formulation
-
Gastric Absorption: At stomach pH (1.5 - 2.0), the compound will exist in equilibrium between its neutral (
) and ionized ( ) forms (since ). This suggests reasonable passive absorption in the upper GI tract. -
Intestinal Absorption: At pH 6.8 - 7.4, the compound is >99.9% ionized. Passive diffusion will be limited. Drug design strategies should incorporate:
-
Prodrugs: Esterification of the 7-COOH to mask the charge.
-
Active Transport: Targeting monocarboxylate transporters (MCTs).
-
5.3 Ionization Profile
Caption: Equilibrium shift of 3-bromo-1-benzofuran-7-carboxylic acid. At physiological pH, the anionic form dominates.
References
-
ChemicalBook. (2025). Benzofuran-7-carboxylic acid Product Description and Predicted Properties. Retrieved from
-
PubChem. (2025).[3] Benzofuran-7-carboxylic acid (CID 13307983) - Physical Properties. National Library of Medicine. Retrieved from
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).
-
Save My Exams. (2025). Physical Properties of Carboxylic Acids. Retrieved from
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Trends in Acidity. Retrieved from
Sources
Methodological & Application
Application Note: Optimized Amide Coupling Strategies for 3-Bromo-1-benzofuran-7-carboxylic Acid
Introduction & Strategic Analysis
3-Bromo-1-benzofuran-7-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The molecule presents a unique dual-functional profile:
-
C7-Carboxylic Acid: The primary site for amide diversification.
-
C3-Bromide: A stable handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage elaboration.
The Challenge: Sterics and Solubility
Unlike simple benzoic acids, the C7 position in the benzofuran system is subject to the "ortho-effect" from the furan ring oxygen. While not as sterically crowded as a 2,6-disubstituted benzoate, the proximity of the heteroatom can influence the trajectory of nucleophilic attack. Furthermore, the fused bicyclic core exhibits limited solubility in standard non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents (DMF, DMAc) for efficient coupling.
Method Selection Guide
The choice of coupling protocol depends heavily on the nucleophilicity of the amine partner and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal amide coupling protocol based on amine properties.
Protocol A: High-Yield Coupling via HATU
Best For: Valuable intermediates, aliphatic amines, and small-to-medium scale (mg to g). Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which accelerates coupling while minimizing side reactions.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Note: Avoid DCM due to poor substrate solubility.
-
Amine: 1.0 – 1.2 equiv.
Step-by-Step Procedure
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv) via syringe. The solution may darken slightly; this is normal.
-
Activation (Critical): Add HATU (1.1 equiv) in one portion at room temperature (RT). Stir for 15–30 minutes .
-
Why? This pre-activation period ensures the formation of the active ester before the amine is introduced, reducing the chance of amine sequestration by unreacted HATU.
-
-
Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0–4.0 equiv.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M-H).
-
Workup:
-
Dilute the reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
10% LiCl (aq) (removes DMF).
-
Saturated NaHCO₃ (removes unreacted acid).
-
1M HCl (removes unreacted amine/DIPEA).
-
Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Acid Chloride Activation (Vilsmeier-Haack Conditions)
Best For: Weak nucleophiles (anilines), sterically hindered amines, or scale-up (>10g) where HATU costs are prohibitive. Mechanism: Conversion of the acid to the acid chloride using Oxalyl Chloride, catalyzed by DMF.
Figure 2: Activation pathway via Oxalyl Chloride/DMF.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2–3 drops)
-
Solvent: Anhydrous DCM (if soluble) or THF.
-
Base (Step 2): Triethylamine (Et₃N) or Pyridine.
Step-by-Step Procedure
-
Suspension: Suspend the carboxylic acid in anhydrous THF (or DCM) under Nitrogen/Argon.
-
Activation: Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Observation: Vigorous gas evolution (CO, CO₂) will occur.
-
-
Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution becomes clear (indicating acid chloride formation).
-
Evaporation (Optional but Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous THF/DCM.
-
Coupling: Cool the solution to 0°C. Add the amine (1.1 equiv) followed by Et₃N (2.0 equiv) dropwise.
-
Workup: Quench with water, extract with DCM, and wash with 1M HCl and Brine.
Comparative Data & Troubleshooting
Reagent Performance Summary
| Feature | HATU (Protocol A) | Acid Chloride (Protocol B) | T3P (Protocol C) |
| Reactivity | High | Very High | Moderate |
| Steric Tolerance | Excellent | Good | Moderate |
| By-products | Water soluble (mostly) | HCl, CO, CO₂ (Gas) | Water soluble |
| Cost | High | Low | Medium |
| Bromine Stability | Stable | Stable | Stable |
Troubleshooting Guide
-
Issue: Low Conversion (Starting Material remains).
-
Cause: Poor activation or amine sterics.
-
Fix: Switch to Protocol B (Acid Chloride). Ensure anhydrous conditions; water destroys the active ester/chloride.
-
-
Issue: C3-Bromine Loss.
-
Cause: Metal-halogen exchange (unlikely in these protocols) or Pd-contamination if using recycled glassware.
-
Fix: These protocols are metal-free. Ensure no Pd residues are present in stir bars.
-
-
Issue: Solubility.
-
Cause: Benzofuran core is rigid and lipophilic.
-
Fix: Use DMAc (Dimethylacetamide) instead of DMF; it often has superior solvating power for fused heterocycles.
-
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Joubert, N., et al. (2020).[1] Synthesis of Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 185, 111808. (Contextual grounding for benzofuran stability). Link
Sources
Application Notes and Protocols for the Regioselective Functionalization of the C7 Position in 3-Bromobenzofurans
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceuticals.[1][2][3][4][5] Specific substitution patterns on the benzofuran ring are crucial for modulating pharmacological activity, making the development of regioselective functionalization methods a key focus in synthetic and medicinal chemistry.[6] While functionalization at the C2 and C3 positions is well-established, achieving selectivity at the C7 position of the benzene ring, particularly in the presence of a C3-bromo substituent, presents a significant synthetic challenge. This document provides a detailed guide to the strategic functionalization of the C7 position in 3-bromobenzofurans, offering insights into the underlying principles and step-by-step protocols for researchers in drug discovery and development.
Introduction: The Significance of C7-Functionalized Benzofurans
The strategic placement of substituents on the benzofuran core can profoundly influence a molecule's biological profile. C7-functionalized benzofurans, for instance, are integral to a variety of pharmacologically active compounds. The introduction of a hydroxyl group at C7 has been shown to enhance anticancer activity by providing an additional hydrogen bond donor for target interaction.[6] The ability to selectively introduce a range of functionalities at this position is therefore a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6]
The presence of a bromine atom at the C3 position offers a valuable synthetic handle for further diversification through cross-coupling reactions, allowing for the late-stage introduction of various aryl, alkyl, or other groups.[7][8] However, this substituent also influences the electronic and steric environment of the benzofuran ring, adding a layer of complexity to achieving regioselective C-H functionalization on the benzene portion of the scaffold.
The Challenge of C7 Regioselectivity
Direct electrophilic aromatic substitution on the benzofuran ring typically favors the C2 and, to a lesser extent, the C3 positions due to the electronic nature of the heterocyclic ring.[9] Functionalization of the benzene ring is less facile and often leads to mixtures of isomers. Achieving C7 selectivity requires overcoming the intrinsic reactivity of the other positions. The primary strategies to address this challenge are:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group (DG) that coordinates to an organolithium reagent, promoting deprotonation at the adjacent ortho position.
-
Transition-Metal-Catalyzed C-H Activation: This approach employs a transition metal catalyst that can be directed to a specific C-H bond by a coordinating group, enabling subsequent functionalization.
The C3-bromo substituent in the target molecule introduces both steric and electronic effects that must be considered when designing a synthetic strategy.[10] While it is an electron-withdrawing group, its steric bulk can influence the approach of reagents.
Strategic Approaches to C7 Functionalization
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a robust strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[11] The success of this approach hinges on the presence of a suitable directing group. In the context of 3-bromobenzofuran, a directing group would need to be installed, guide the lithiation to the C7 position, and ideally be readily removable or convertible to a desired functional group.
A plausible strategy involves the introduction of a directing group at a position that favors C7 deprotonation. Given the structure of 3-bromobenzofuran, introducing a directing group that would selectively functionalize the C7 position is not straightforward without prior modification of the benzofuran core.
However, drawing parallels from the regioselective functionalization of 3-bromofuran, where the bromo group itself can direct metalation to the adjacent C2 position, highlights the powerful influence of substituents.[12] To achieve C7 functionalization via DoM on 3-bromobenzofuran, one would likely need to first introduce a directing group at a position that renders the C7 proton the most acidic or sterically accessible for deprotonation.
Application Protocol 1: Hypothetical Directed ortho-Metalation Strategy for C7-Formylation
Workflow Diagram:
Caption: Hypothetical workflow for C7-formylation via Directed ortho-Metalation.
Step-by-Step Protocol:
Part A: Synthesis of 4-(N,N-diethylcarboxamido)-3-bromobenzofuran (Directing Group Installation)
-
Bromination: To a solution of 3-bromobenzofuran in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, wash the reaction mixture with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-bromo-3-bromobenzofuran.
-
Lithiation and Carboxylation: Dissolve 4-bromo-3-bromobenzofuran in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour. Bubble dry carbon dioxide gas through the solution for 30 minutes. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, and then acidify the aqueous layer with 1 M HCl. Extract the product into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield 4-carboxy-3-bromobenzofuran.
-
Amide Coupling: To a solution of 4-carboxy-3-bromobenzofuran in dichloromethane, add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of diethylamine and triethylamine in dichloromethane at 0 °C. Stir at room temperature overnight. Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography to afford 4-(N,N-diethylcarboxamido)-3-bromobenzofuran.
Part B: Directed ortho-Metalation and C7-Formylation
-
Lithiation: Dissolve 4-(N,N-diethylcarboxamido)-3-bromobenzofuran and TMEDA in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C. Add s-butyllithium dropwise and stir the mixture at -78 °C for 2 hours.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature and then allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-formyl-4-(N,N-diethylcarboxamido)-3-bromobenzofuran.
Part C: Directing Group Removal (Example: Hydrolysis to Carboxylic Acid)
-
Hydrolysis: To a solution of 7-formyl-4-(N,N-diethylcarboxamido)-3-bromobenzofuran in a mixture of ethanol and water, add a strong base such as potassium hydroxide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated HCl to pH 1-2. The product may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-formyl-3-bromobenzofuran-4-carboxylic acid.
Transition-Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of unreactive C-H bonds.[1][2][3][13][14] Similar to DoM, this strategy often relies on a directing group to achieve regioselectivity. Rhodium(III) and Palladium(II) catalysts are commonly employed for such transformations.[1][3][13][15][16]
For the C7-functionalization of 3-bromobenzofuran, a directing group would need to be installed, likely at a position that facilitates the formation of a stable metallacyclic intermediate involving the C7-H bond.
Reaction Mechanism Overview:
Caption: General mechanism for directed C-H activation.
Application Protocol 2: Rhodium(III)-Catalyzed C7-Olefination (Exemplary Protocol)
This protocol is adapted from methodologies developed for the C-H activation of related aromatic systems and serves as a starting point for the C7-olefination of a suitably directed 3-bromobenzofuran substrate.[1][3][13] A directing group, such as a picolinamide, installed at a suitable position is presumed.
Step-by-Step Protocol:
-
Reactant Preparation: In a sealed reaction vessel, combine the directed 3-bromobenzofuran substrate (1.0 equiv), the desired olefin (e.g., ethyl acrylate, 2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Solvent and Reaction Conditions: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or tert-amyl alcohol, under an inert atmosphere. Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitoring and Reaction Time: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C7-olefinated product.
Data Summary Table (Hypothetical):
| Entry | Olefin | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | 2.5 | 100 | 18 | 75 |
| 2 | Styrene | 2.5 | 110 | 24 | 68 |
| 3 | 1-Hexene | 3.0 | 120 | 24 | 55 |
Considerations for Method Development
When developing a protocol for the C7-functionalization of 3-bromobenzofuran, the following factors should be carefully considered:
-
Choice of Directing Group: The directing group should be stable under the reaction conditions, effectively direct the functionalization to the C7 position, and be removable or convertible to a useful functional group.
-
Reaction Conditions: Temperature, solvent, and the choice of base (for DoM) or catalyst/ligand system (for C-H activation) are critical parameters that will influence the regioselectivity and yield.
-
Steric and Electronic Effects: The C3-bromo substituent and any other groups on the benzofuran ring will impact the reactivity and should be taken into account.[9][10][17]
-
Substrate Scope: Once a successful protocol is established, its applicability to a range of substituted 3-bromobenzofurans and different coupling partners should be explored.
Conclusion
The selective functionalization of the C7 position in 3-bromobenzofurans is a challenging yet highly rewarding endeavor for the synthesis of novel compounds with potential therapeutic applications. While direct, established protocols are sparse, the principles of directed ortho-metalation and transition-metal-catalyzed C-H activation provide a strong foundation for the development of robust synthetic methodologies. The protocols and strategies outlined in this document are intended to serve as a comprehensive guide for researchers to navigate the complexities of this transformation and unlock the synthetic potential of C7-functionalized 3-bromobenzofurans.
References
-
Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry, 2014.
-
Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. PubMed, 2014.
-
Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS. ResearchGate, 2025.
-
The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Organic Chemistry Frontiers, 2017.
-
Toolbox for regioselective lithiations of furo[2,3-c]pyridine. Semantic Scholar, N.D.
-
The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate, 2017.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed, 2021.
-
Preparation method of 7-bromobenzofuran. Google Patents, 2014.
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry, 2025.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University, 2021.
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC, N.D.
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC, N.D.
-
Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li, N.D.
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI, 2019.
-
Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PMC, N.D.
-
Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. University of Crete, 2005.
-
Boron Directed Regioselective Aromatic Ortho-Functionalizations. Gupea, 2025.
-
Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC, N.D.
-
Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Southeast University, 2014.
-
Three‐Component Synthesis of Benzofuran‐3(2H)‐ones with Tetrasubstituted Carbon Stereocenters via Rh(III)‐Catalyzed C−H/C−C Bond Activation and Cascade Annulation. ResearchGate, N.D.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI, 2020.
-
Recent Developments in CÀ H Functionalisation of Benzofurans and Benzothiophenes. Wiley Online Library, 2020.
-
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Semantic Scholar, 1990.
-
The ortho effect in directed C–H activation. Chemical Science, 2021.
-
Synthesis of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones 28a-t using our procedure. ResearchGate, N.D.
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals, 2012.
-
Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications. PubMed, 2007.
-
Palladium/norbornene-catalyzed diversified trifunctionalization of aryl-thianthreniums. Chemical Communications, N.D.
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI, 2023.
-
Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. ACS Publications, 2021.
Sources
- 1. Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. RhIII-catalyzed dual directing group assisted sterically hindered C–H bond activation: a unique route to meta and ortho substituted benzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed intramolecular C(sp(3))--H functionalization: catalyst development and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium/norbornene-catalyzed diversified trifunctionalization of aryl-thianthreniums - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-bromo-1-benzofuran-7-carboxylic acid
Welcome to the technical support center for the purification of 3-bromo-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the rationale behind various purification strategies, helping you navigate the challenges you might encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 3-bromo-1-benzofuran-7-carboxylic acid?
A1: The impurity profile of 3-bromo-1-benzofuran-7-carboxylic acid is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, byproducts from side reactions such as over-bromination or incomplete cyclization, and residual solvents.[1] For instance, if the synthesis involves the bromination of a benzofuran precursor, you might encounter di-brominated species or isomers where the bromine is at an undesired position.[2] It is also possible to have residual catalysts or reagents carry through the workup process.
Q2: My crude product is a dark, oily substance. What does this indicate and how should I proceed?
A2: A dark, oily crude product often suggests the presence of polymeric materials or highly colored impurities. This can result from harsh reaction conditions (e.g., high temperatures) or the presence of air (oxidation) during the synthesis. The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or by attempting a preliminary purification step like a quick filtration through a plug of silica gel to remove the baseline impurities. If the product is still oily, a more rigorous chromatographic purification will likely be necessary.
Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How do I identify which spot is my desired product?
A3: Identifying your product spot on a TLC plate requires a systematic approach. If you have a reference standard of 3-bromo-1-benzofuran-7-carboxylic acid, co-spotting it alongside your crude reaction mixture will be the most definitive method. If a standard is unavailable, consider the polarity of your expected product and the potential impurities. Carboxylic acids are generally polar and will have a lower Rf value (retention factor) on silica gel. You can also stain the TLC plate with a visualizing agent like potassium permanganate, which reacts with many organic compounds, to get a clearer picture of all the components.
Q4: Is recrystallization a suitable purification method for 3-bromo-1-benzofuran-7-carboxylic acid?
A4: Recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent system is identified.[3] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing the purified crystals to precipitate upon cooling.[3] For a carboxylic acid like 3-bromo-1-benzofuran-7-carboxylic acid, polar solvents or solvent mixtures (e.g., ethanol/water, acetone/water) are often good starting points.[3][4] However, if the impurities have very similar solubility profiles to the desired product, recrystallization may not be sufficient to achieve high purity.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common purification challenges.
Issue 1: Low Purity After Initial Workup
Symptoms:
-
Broad melting point range for the isolated solid.
-
Multiple significant peaks in the ¹H NMR spectrum that do not correspond to the desired product.
-
Persistent discoloration of the product.
Root Causes & Solutions:
-
Incomplete Reaction or Presence of Starting Materials:
-
Diagnosis: Compare the NMR or TLC of your crude product with that of the starting materials.
-
Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.
-
-
Formation of Side Products:
-
Diagnosis: Characterize the major impurities by techniques like LC-MS or by isolating them via chromatography. Understanding the structure of the impurity can provide clues about the side reaction that is occurring.
-
Solution: Modify the reaction conditions to disfavor the formation of side products. For bromination reactions, this might involve using a milder brominating agent or controlling the temperature more precisely.[5]
-
-
Ineffective Workup Procedure:
Issue 2: Difficulty in Removing Closely-Related Impurities
Symptoms:
-
Recrystallization does not significantly improve purity.
-
Impurities co-elute with the product during column chromatography.
Root Causes & Solutions:
-
Structurally Similar Impurities:
-
Diagnosis: Impurities may have similar polarity and functional groups to the desired product (e.g., isomeric byproducts).
-
Solution - Column Chromatography Optimization: If standard column chromatography is not providing adequate separation, consider the following:[9][10][11][12]
-
Change the eluent system: Experiment with different solvent mixtures to alter the selectivity. A gradient elution may be more effective than an isocratic one.
-
Use a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase C18 silica.
-
-
Solution - Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.
-
Issue 3: Poor Recovery After Purification
Symptoms:
-
Low yield of purified product after recrystallization or chromatography.
Root Causes & Solutions:
-
Product Loss During Recrystallization:
-
Diagnosis: The product may have significant solubility in the cold recrystallization solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
-
Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Try a different solvent system where the product has lower solubility at cold temperatures.
-
-
-
Product Adsorption on Silica Gel:
-
Diagnosis: Carboxylic acids can sometimes streak or irreversibly bind to silica gel.
-
Solution: Add a small amount of acetic acid or formic acid to the eluent. This will protonate the silica surface and reduce the interaction with the carboxylic acid, improving recovery.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to separate the acidic 3-bromo-1-benzofuran-7-carboxylic acid from neutral and basic impurities.[13][14]
Materials:
-
Crude 3-bromo-1-benzofuran-7-carboxylic acid
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Base Wash: Add 1 M sodium bicarbonate solution to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution). Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M sodium bicarbonate solution to ensure complete transfer of the carboxylic acid. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). The protonated 3-bromo-1-benzofuran-7-carboxylic acid will precipitate out of the solution.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and then dry it under vacuum.
Protocol 2: Recrystallization for Final Purification
This protocol describes a general procedure for recrystallizing 3-bromo-1-benzofuran-7-carboxylic acid. The optimal solvent system should be determined experimentally.
Materials:
-
Partially purified 3-bromo-1-benzofuran-7-carboxylic acid
-
Recrystallization solvent (e.g., ethanol/water, acetone)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Symptom | Potential Cause | Recommended Action |
| Oily crude product | High concentration of low-melting impurities or polymeric material. | Triturate with a non-polar solvent (e.g., hexanes) or perform a preliminary filtration through a silica plug. |
| Multiple spots on TLC | Incomplete reaction, side products. | Co-spot with starting material. Use acid-base extraction to simplify the mixture. |
| Low recovery from recrystallization | Product is soluble in the cold solvent. | Use minimal hot solvent. Cool slowly and then in an ice bath. Try a different solvent system. |
| Product streaking on silica gel | Strong interaction between the carboxylic acid and silica. | Add a small amount of acetic or formic acid to the chromatography eluent. |
Visualization of Purification Workflow
Caption: A typical purification workflow for 3-bromo-1-benzofuran-7-carboxylic acid.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). Retrieved from [Link]
-
MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
-
Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. Retrieved from [Link]
-
MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O. Retrieved from [Link]
-
National Institutes of Health. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
American Elements. (n.d.). 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
University College Cork. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Retrieved from [Link]
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
-
ANU Open Research. (n.d.). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
PubChemLite. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2012, September 14). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. vernier.com [vernier.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. idc-online.com [idc-online.com]
Optimizing reaction temperature for 3-bromo-1-benzofuran-7-carboxylic acid coupling
Topic: Temperature Optimization & Troubleshooting Guide
Document ID: TSC-BZ-703 | Version: 2.1 | Status: Active
Executive Summary: The Thermal "Goldilocks Zone"
Coupling 3-bromo-1-benzofuran-7-carboxylic acid presents a unique chemoselective challenge. You are balancing the activation energy required for oxidative addition at the C3-bromide against the thermal instability of the C7-carboxylic acid and the benzofuran core itself.
-
The Target Window: 65°C – 85°C (Internal Temperature).
-
The Risk:
-
< 60°C: Incomplete conversion due to sluggish oxidative addition (steric/electronic hindrance at C3).
-
> 95°C: Rapid protodebromination (loss of Br), decarboxylation (loss of COOH), and catalyst decomposition.
-
The Thermal Landscape: Mechanistic Causality
Understanding why temperature fails is the first step to fixing it.
| Temperature Zone | Reaction State | Mechanistic Behavior |
| Zone A: < 60°C | Kinetic Trap | The C3-Br bond on the electron-rich furan ring has a higher barrier for oxidative addition than typical aryl bromides. Without sufficient heat, the Pd(0) species aggregates into inactive "Pd black" before entering the catalytic cycle. |
| Zone B: 65-85°C | Optimal | Sufficient energy to solubilize the carboxylate-Pd complex and drive the transmetalation step. The rate of coupling ( |
| Zone C: > 95°C | Thermal Decay | 1. Protodebromination: Solvent-mediated hydride transfer removes the bromine.2. Decarboxylation: While the C7-acid is relatively stable, high heat + Pd can facilitate |
Standard Operating Procedure (SOP)
Use this baseline protocol before attempting optimization. It is designed to mitigate the "Free Acid Effect" (catalyst poisoning by carboxylates).
Reagents:
-
Substrate: 3-bromo-1-benzofuran-7-carboxylic acid (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 – 5 mol%)
-
Why: The bidentate dppf ligand resists de-ligation at 80°C better than PPh₃.
-
-
Base: K₂CO₃ (3.0 – 3.5 equiv)
-
Note: 1 equiv is consumed immediately to deprotonate the carboxylic acid; the rest drives the cycle.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Critical: Water is mandatory to solubilize the potassium carboxylate salt intermediate.
-
Step-by-Step:
-
Degassing: Charge solids into the reaction vessel. Evacuate and backfill with Argon/Nitrogen (x3).
-
Solvation: Add degassed solvents via syringe.
-
Activation: Heat to 80°C (oil bath temperature).
-
Monitoring: Check HPLC/TLC at 2 hours.
-
If conversion < 50%: Increase T to 90°C.
-
If de-brominated byproduct > 10%: Lower T to 70°C and switch solvent to DMF/H₂O.
-
Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion despite heating to 80°C. Should I boil it?
Answer: No. Stalling usually indicates catalyst death, not insufficient energy.
-
Diagnosis: The free carboxylic acid can coordinate to the Palladium, forming an unreactive "rest state" species.
-
Solution: Do not increase temperature (which risks decomposition). Instead, increase the water ratio (e.g., to 2:1 Dioxane:Water) or switch to n-Butanol . Higher polarity stabilizes the anionic carboxylate-Pd species, keeping the catalyst active.
Q2: I see a significant "M-Br" peak (mass loss of 79/81) in LCMS. Is this temperature-related?
Answer: Yes, likely Protodebromination. This occurs when the rate of oxidative addition is fast, but transmetalation is slow. The Pd-Ar species grabs a hydride from the solvent (beta-hydride elimination from alcohols/ethers) instead of the boronic acid.
-
Fix:
-
Lower Temp: Drop to 65°C.
-
Concentrate: Run the reaction at higher concentration (0.5 M vs 0.1 M) to favor the bimolecular transmetalation step over unimolecular decomposition.
-
Q3: Can I use Microwave irradiation to speed this up?
Answer: Proceed with Caution. Microwaves often superheat localized zones. For this specific scaffold (7-COOH), microwave heating at 120°C often leads to decarboxylation .
-
Limit: If using MW, set a strict ceiling of 100°C and a hold time of < 20 minutes.
Decision Logic: Optimization Workflow
Use the following logic flow to diagnose temperature-related failures.
Caption: Diagnostic flowchart for optimizing reaction temperature and conditions based on LCMS feedback.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Gooßen, L. J., et al. (2008).[4] Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 47(16), 3043-3045. [Link]
-
Maleki, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2448. [Link]
-
Navarro, O., et al. (2003). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry, 68(22), 8657-8665. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 3-bromo-1-benzofuran-7-carboxylic acid: A Comparative NMR Interpretation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing profound insights into molecular architecture. This guide offers an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of 3-bromo-1-benzofuran-7-carboxylic acid, a substituted benzofuran with potential applications in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide will present a detailed, predicted interpretation based on established principles and extensive comparison with structurally related analogs.
The Logic of Spectroscopic Interpretation: Causality in Chemical Shifts and Coupling
The precise chemical environment of each proton and carbon atom within a molecule dictates its resonance frequency in an NMR experiment. Key factors influencing these chemical shifts (δ) include electron density, the anisotropic effects of π-systems, and the inductive effects of electronegative substituents. In 3-bromo-1-benzofuran-7-carboxylic acid, the benzofuran core, a bromine atom at the C3 position, and a carboxylic acid group at the C7 position each exert a distinct influence on the overall NMR landscape. By dissecting these individual contributions through comparison with simpler, related structures, we can assemble a confident prediction of the expected spectra.
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This methodology is designed to be a self-validating system, minimizing ambiguity and maximizing the informational content of the spectra.
Sample Preparation:
-
Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C NMR, which serves as an internal reference. The acidic proton of the carboxylic acid will also be readily observable in DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is to be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.[1]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to provide single-line resonances for each unique carbon.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Visualizing the Molecular Landscape: Structure and Predicted NMR Correlations
Figure 1. Structure of 3-bromo-1-benzofuran-7-carboxylic acid with predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) of 3-bromo-1-benzofuran-7-carboxylic acid
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| >10.0 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[2] |
| ~8.0 | singlet | 1H | H2 | The proton at C2 is a singlet as it has no adjacent protons. Its downfield shift is due to the adjacent oxygen and the aromatic system. |
| ~7.8 | doublet | 1H | H4 | This proton is part of an aromatic system and is coupled to H5. The electron-withdrawing carboxylic acid group at the adjacent C7 position will deshield it. |
| ~7.7 | doublet | 1H | H6 | This proton is coupled to H5 and is deshielded by the adjacent carboxylic acid group. |
| ~7.3 | triplet | 1H | H5 | This proton is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets appearing as a triplet). |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) of 3-bromo-1-benzofuran-7-carboxylic acid
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[2] |
| ~155 | C7a | A quaternary carbon in the benzofuran ring system, adjacent to the oxygen atom. |
| ~145 | C2 | This carbon is adjacent to the oxygen and part of the furan ring, leading to a downfield shift. |
| ~130 | C3a | A quaternary carbon at the fusion of the two rings. |
| ~128 | C5 | Aromatic CH carbon. |
| ~126 | C4 | Aromatic CH carbon. |
| ~125 | C7 | The carbon bearing the carboxylic acid group. |
| ~122 | C6 | Aromatic CH carbon. |
| ~105 | C3 | The carbon bearing the bromine atom. The heavy atom effect of bromine typically shifts the attached carbon upfield. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted spectral features, we will now compare them with experimental data from analogous compounds.
1. Benzofuran: The parent benzofuran provides the foundational chemical shifts for the core ring system.
| Proton | Chemical Shift (δ, ppm) |
| H2 | ~7.6 |
| H3 | ~6.7 |
| H4, H7 | ~7.5 |
| H5, H6 | ~7.2 |
The introduction of substituents dramatically alters this pattern.
2. Benzoic Acid: This comparison helps in understanding the influence of the carboxylic acid group on the aromatic ring.
| Proton | Chemical Shift (δ, ppm) |
| H2, H6 | ~8.0 |
| H3, H5 | ~7.5 |
| H4 | ~7.6 |
| COOH | ~12-13 |
The ortho protons (H2, H6) are the most deshielded due to the anisotropic effect of the carbonyl group.
3. 3-Bromobenzofuran: This analog illustrates the effect of the bromine substituent at the C3 position. The bromine atom will influence the electronic environment of the furan ring.
4. Substituted Benzofuran-2-carboxylic acids: While the substitution pattern is different, data from compounds like ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate show aromatic protons in the range of 7.5-7.7 ppm.[1]
In-depth Interpretation and Discussion
The predicted ¹H NMR spectrum of 3-bromo-1-benzofuran-7-carboxylic acid is expected to show four distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton far downfield. The singlet at approximately 8.0 ppm for the H2 proton is a key diagnostic feature, confirming its isolation from other protons. The protons on the benzene ring (H4, H5, and H6) will exhibit a characteristic splitting pattern. H5, being coupled to both H4 and H6, should appear as a triplet (or a doublet of doublets), while H4 and H6 will be doublets. The precise chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid at C7.
In the ¹³C NMR spectrum, nine distinct signals are anticipated. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the bromine (C3) is expected to be shifted upfield due to the heavy atom effect. The remaining carbon signals of the benzofuran core will be in the expected aromatic and heterocyclic regions, with quaternary carbons generally showing lower intensity.
Conclusion
This comprehensive guide provides a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of 3-bromo-1-benzofuran-7-carboxylic acid, grounded in the principles of NMR spectroscopy and supported by comparative data from structurally related compounds. The proposed experimental protocol ensures the acquisition of high-quality data for robust structural confirmation. By understanding the interplay of the benzofuran core and its substituents, researchers can confidently assign the spectral features of this and similar molecules, accelerating the pace of discovery in drug development and chemical research.
References
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC - NIH. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
A Senior Application Scientist's Guide to the Bioisosteric Evaluation of 3-Bromo-1-Benzofuran-7-Carboxylic Acid Analogs
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Within this versatile class of molecules, 3-bromo-1-benzofuran-7-carboxylic acid emerges as a compelling starting point for targeted drug discovery programs. The strategic placement of the bromo and carboxylic acid functionalities offers multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for 3-bromo-1-benzofuran-7-carboxylic acid. As drug development professionals, our goal is to rationally design analogs with improved therapeutic potential. This is often achieved through the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance a molecule's biological activity or mitigate undesirable characteristics.[6] We will explore the rationale behind these modifications, present comparative data from hypothetical studies, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Rationale for Bioisosteric Modification of 3-Bromo-1-Benzofuran-7-Carboxylic Acid
The lead compound, 3-bromo-1-benzofuran-7-carboxylic acid, possesses two key functional groups ripe for bioisosteric modification: the carboxylic acid at the 7-position and the bromo group at the 3-position.
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is a common pharmacophore, often crucial for target binding through ionic interactions and hydrogen bonding. However, its acidic nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity, thereby limiting oral bioavailability.[7] Bioisosteric replacement aims to retain the key interactions while improving drug-like properties.
Bromo Group Bioisosteres: The bromo group on the benzofuran ring contributes to the molecule's lipophilicity and can be involved in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. However, the reactivity of aryl halides can sometimes lead to metabolic instability or off-target effects. Replacing the bromo group with other functionalities can modulate lipophilicity, metabolic stability, and target engagement.
The following diagram illustrates the core scaffold and the positions targeted for bioisosteric modification.
Caption: Bioisosteric modification strategy for 3-bromo-1-benzofuran-7-carboxylic acid.
Proposed Synthesis of the Core Scaffold: 3-Bromo-1-benzofuran-7-carboxylic acid
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 3-bromo-1-benzofuran-7-carboxylic acid.
Experimental Protocol: Proposed Synthesis
Step 1: Iodination of Methyl 2-hydroxybenzoate.
-
To a solution of methyl 2-hydroxybenzoate in acetic acid, add iodine and iodic acid.
-
Heat the mixture at 70°C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield methyl 2-hydroxy-3-iodobenzoate.
Step 2: Alkylation with Propargyl Bromide.
-
To a solution of methyl 2-hydroxy-3-iodobenzoate in acetone, add potassium carbonate and propargyl bromide.
-
Reflux the mixture for 12 hours.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain methyl 3-iodo-2-(prop-2-yn-1-yloxy)benzoate.
Step 3: Sonogashira Coupling and Cyclization.
-
To a solution of methyl 3-iodo-2-(prop-2-yn-1-yloxy)benzoate in a mixture of toluene and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Heat the mixture at 80°C under a nitrogen atmosphere for 6 hours.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield methyl 3-iodobenzofuran-7-carboxylate.
Step 4: Halogen Exchange.
-
In a sealed tube, dissolve methyl 3-iodobenzofuran-7-carboxylate in DMF.
-
Add copper(I) bromide and potassium iodide.
-
Heat the mixture at 150°C for 24 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain methyl 3-bromobenzofuran-7-carboxylate.
Step 5: Hydrolysis.
-
To a solution of methyl 3-bromobenzofuran-7-carboxylate in a mixture of THF and water, add lithium hydroxide.
-
Stir the mixture at room temperature for 8 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-1-benzofuran-7-carboxylic acid.
Bioisosteric Evaluation of Carboxylic Acid Analogs
The replacement of the carboxylic acid moiety is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of lead compounds.[7] Here, we compare the parent compound with three common carboxylic acid bioisosteres: tetrazole, acylsulfonamide, and hydroxamic acid.
Comparative Data of Carboxylic Acid Bioisosteres
| Compound ID | Bioisostere | Target IC50 (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 1h) |
| Parent | Carboxylic Acid | 1.2 | 0.5 | 35 |
| Analog 1 | Tetrazole | 1.5 | 2.1 | 65 |
| Analog 2 | Acylsulfonamide | 0.9 | 3.5 | 78 |
| Analog 3 | Hydroxamic Acid | 2.8 | 1.8 | 42 |
Analysis of Results: The hypothetical data suggests that replacing the carboxylic acid with an acylsulfonamide (Analog 2) not only maintains but slightly improves the inhibitory potency (IC50). More importantly, it significantly enhances cell permeability and metabolic stability, key attributes for a successful oral drug candidate. The tetrazole analog (Analog 1) also shows improved pharmacokinetic properties, albeit with a slight decrease in potency. The hydroxamic acid (Analog 3) demonstrates a decrease in potency and only a modest improvement in metabolic stability.
Synthesis of Carboxylic Acid Bioisosteres
The synthesis of these analogs would start from the corresponding methyl ester of the parent compound.
Synthesis of Tetrazole Analog (Analog 1):
-
Convert the carboxylic acid of the parent compound to the corresponding nitrile via a multi-step process involving amide formation followed by dehydration.
-
React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) in DMF at 120°C to form the tetrazole ring.
Synthesis of Acylsulfonamide Analog (Analog 2):
-
Activate the carboxylic acid of the parent compound with a coupling agent (e.g., HATU).
-
React the activated acid with a sulfonamide (e.g., methanesulfonamide) in the presence of a base (e.g., DIPEA) in DMF to form the acylsulfonamide.
Synthesis of Hydroxamic Acid Analog (Analog 3):
-
Activate the carboxylic acid of the parent compound with a coupling agent (e.g., HOBt/EDC).
-
React the activated acid with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in DCM to yield the hydroxamic acid.
Bioisosteric Evaluation of Bromo Group Analogs
The bromo group at the 3-position can be replaced with other functional groups to modulate the electronic and steric properties of the molecule. We will consider three bioisosteres: chloro, trifluoromethyl (CF3), and cyano (CN).
Comparative Data of Bromo Group Bioisosteres
| Compound ID | Bioisostere | Target IC50 (µM) | Lipophilicity (logP) | hERG Inhibition (IC50, µM) |
| Parent | Bromo | 1.2 | 3.8 | 15 |
| Analog 4 | Chloro | 1.8 | 3.5 | >50 |
| Analog 5 | Trifluoromethyl | 0.5 | 4.2 | 8 |
| Analog 6 | Cyano | 2.5 | 2.9 | >50 |
Analysis of Results: The hypothetical data indicates that replacing the bromo group with a trifluoromethyl group (Analog 5) significantly enhances potency. However, this comes at the cost of increased lipophilicity and a higher risk of hERG inhibition, a key cardiac liability. The chloro analog (Analog 4) shows a slight decrease in potency but a favorable reduction in hERG inhibition. The cyano analog (Analog 6) is less potent but has a significantly lower lipophilicity and no hERG liability, which could be advantageous in certain therapeutic contexts.
Synthesis of Bromo Group Bioisosteres
The synthesis of these analogs would likely involve modifying the synthetic route to the parent compound at an earlier stage.
Synthesis of Chloro Analog (Analog 4): This could potentially be achieved by using a chlorinating agent instead of a brominating agent in the final halogenation step of the proposed synthesis of the parent compound.
Synthesis of Trifluoromethyl Analog (Analog 5): The introduction of a CF3 group often requires specialized reagents. A possible approach would be to use a trifluoromethylating agent (e.g., Togni's reagent) on a suitable precursor, such as a 3-unsubstituted benzofuran-7-carboxylic acid ester, under radical conditions.
Synthesis of Cyano Analog (Analog 6): The cyano group could be introduced via a palladium-catalyzed cyanation of the 3-bromo or 3-iodo intermediate using a cyanide source like zinc cyanide.
Experimental Protocols for In Vitro Evaluation
To objectively compare the performance of these analogs, a panel of standardized in vitro assays is essential. The choice of assays should be guided by the intended therapeutic target of the benzofuran derivatives, which often includes kinases, inflammatory pathways, or microbial targets.[2][3][5]
Kinase Inhibition Assay
Many benzofuran derivatives have been identified as kinase inhibitors.[2] A common method to assess this is the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the recombinant kinase enzyme, the peptide substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate IC50 values from the dose-response curves.
Anti-inflammatory Activity Assay
Benzofuran derivatives have also shown promise as anti-inflammatory agents.[8] A common in vitro model for inflammation is the lipopolysaccharide (LPS)-stimulated macrophage assay, measuring nitric oxide (NO) production.
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Analysis: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production. Determine the IC50 values.
Antibacterial Activity Assay
The antibacterial potential of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Bioisosteric Evaluation
The following diagram outlines the logical workflow for the bioisosteric evaluation of 3-bromo-1-benzofuran-7-carboxylic acid analogs.
Caption: Workflow for the bioisosteric evaluation of novel analogs.
Conclusion
The bioisosteric modification of 3-bromo-1-benzofuran-7-carboxylic acid presents a promising strategy for the development of novel therapeutic agents. By systematically replacing the carboxylic acid and bromo functionalities, researchers can fine-tune the pharmacological and pharmacokinetic properties of the parent compound. The hypothetical data presented in this guide illustrates how such modifications can lead to analogs with enhanced potency, improved cell permeability, and increased metabolic stability. The detailed experimental protocols provide a framework for the synthesis and in vitro evaluation of these novel compounds. This rational approach to drug design, grounded in the principles of bioisosterism and supported by robust experimental data, is crucial for advancing promising lead compounds through the drug discovery pipeline.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]
-
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. Available at: [Link]
-
Rapid Screening of Antimicrobial Synthetic Peptides. PMC. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
- Methods of screening for antimicrobial compounds. Google Patents.
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
-
Primary screening for antibacterial activity of synthetic compounds... ResearchGate. Available at: [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]
-
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. Available at: [Link]
-
Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed. Available at: [Link]
-
Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube. Available at: [Link]
-
Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PMC. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Benzofuran and Indole Carboxylic Acid Derivatives in Drug Discovery
For drug discovery researchers, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a research program. Among the most prolific and versatile scaffolds are benzofuran and indole. As bioisosteres, they share a fused bicyclic structure but differ in their heteroatom—oxygen for benzofuran and nitrogen for indole. This seemingly minor substitution has profound implications for their physicochemical properties, synthetic accessibility, and biological interactions. This guide provides a comparative analysis of their carboxylic acid derivatives, offering field-proven insights and experimental data to inform your scaffold selection process.
Part 1: The Core Scaffolds: A Physicochemical Perspective
The fundamental differences between oxygen and nitrogen dictate the electronic and physical behavior of the entire molecule. Understanding these nuances is critical for anticipating properties like solubility, membrane permeability, and target engagement.
Structural and Electronic Properties
The indole nucleus contains a pyrrole ring fused to a benzene ring. The nitrogen atom's lone pair of electrons participates in the aromatic system, making the ring electron-rich. Crucially, the N-H group acts as a hydrogen bond donor, a key feature for specific interactions with biological targets like amino acid residues in an enzyme's active site[1].
Benzofuran, conversely, features a furan ring fused to benzene. The oxygen atom's lone pair also contributes to the aromaticity, but oxygen is more electronegative than nitrogen. This makes the benzofuran ring system less electron-rich than indole. The oxygen atom can act as a hydrogen bond acceptor, but it lacks the donor capability of indole's N-H group. This distinction is a primary driver of their differential biological activities.
Spectroscopic Signatures
While both scaffolds exhibit complex spectral data, some general distinctions can be made.
-
¹H NMR: The N-H proton of indole carboxylic acids typically appears as a broad singlet at a low field (δ > 10 ppm) in DMSO-d₆, a characteristic signal that is absent in benzofurans[2]. Protons on the heterocyclic ring also show distinct chemical shifts based on the influence of the adjacent heteroatom.
-
IR Spectroscopy: The most telling difference is the N-H stretching vibration in indoles, typically observed in the 3300-3500 cm⁻¹ region, which is absent in benzofuran spectra[3]. Both classes will show a strong carbonyl (C=O) stretch for the carboxylic acid, usually around 1680-1710 cm⁻¹[2][4].
The following table summarizes key computed and experimental physicochemical properties for the parent carboxylic acids.
| Property | Benzofuran-2-carboxylic acid | Indole-2-carboxylic acid | Indole-3-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₉H₆O₃[5] | C₉H₇NO₂[3] | C₉H₇NO₂[2] | Presence of Oxygen vs. Nitrogen. |
| Molecular Weight | 162.14 g/mol [5] | 161.16 g/mol [3] | 161.16 g/mol [2] | Oxygen is slightly heavier than Nitrogen. |
| LogP (experimental) | - | - | 1.99[2] | The N-H group in indole can engage in hydrogen bonding, affecting partitioning. |
| Hydrogen Bond Donors | 1 | 2 | 2 | Indole's N-H and COOH; Benzofuran's COOH only. |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | Oxygen/Nitrogen heteroatom and two oxygens from COOH. |
| pKa | ~3.5-4.0 | ~3.5-4.0 | ~5.5-6.0[2] | The position of the carboxyl group relative to the heteroatom influences acidity. |
Part 2: Synthetic Strategies: Building the Derivatives
The accessibility of diverse derivatives is a crucial factor in a medicinal chemistry campaign. Both scaffolds benefit from well-established synthetic routes, but the specifics of these routes present different challenges and opportunities.
Synthesis of Benzofuran Carboxylic Acids
A prevalent and robust method for synthesizing benzofuran-2-carboxylic acid derivatives involves the reaction of substituted salicylaldehydes with haloacetates (e.g., ethyl bromoacetate), followed by an intramolecular cyclization[6][7]. This approach allows for diversity to be easily introduced via the choice of the starting salicylaldehyde.
Numerous catalytic systems have been developed to improve yields and expand the substrate scope, including palladium, copper, and rhodium-based catalysts[8]. These modern methods enable the construction of highly functionalized benzofurans that were previously difficult to access[8].
Caption: General workflow for synthesizing benzofuran-2-carboxylate esters.
Synthesis of Indole Carboxylic Acids
The synthesis of indole carboxylic acids is equally well-documented, with classic methods like the Reissert and Fischer indole syntheses providing foundational access. For generating diversity, modern palladium-catalyzed cross-coupling reactions are indispensable[9]. For instance, the Buchwald-Hartwig reaction can be used to introduce various aryl or alkyl groups onto the indole nitrogen or at specific carbon positions[10]. The intramolecular α-arylation of β-(2-iodoanilino) esters is another powerful Pd-catalyzed method for creating indole-3-carboxylic acid esters[9].
Caption: Palladium-catalyzed synthesis of substituted indole-2-carboxylates.[10]
Part 3: Biological Activity & Therapeutic Potential
Both scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Their derivatives have been investigated for nearly every major therapeutic area.
Benzofuran derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[11][12][13]. Notably, the approved antiarrhythmic drug Amiodarone features a benzofuran core[11]. Indole derivatives are similarly versatile, with applications as anticancer, antihypertensive, antimicrobial, and antiviral agents[1][14][15][16]. The indole scaffold is famously present in the amino acid tryptophan, serotonin, and the blockbuster anti-inflammatory drug Indomethacin.
A quantitative structure-activity relationship (QSAR) study directly compared a series of 51 benzofuran and indole derivatives as inhibitors of Histone-lysine N-methyltransferase (HKMT), a promising cancer target[17][18]. This provides a rare opportunity for a direct, data-driven comparison.
| Compound Class | Example Target | Reported Activity (IC₅₀) | Therapeutic Area | Reference |
| Benzofuran Carboxylic Acid Deriv. | Histone Lysine Methyltransferase (EZH2) | Varies by derivative | Anticancer | [17] |
| Benzofuran Carboxylic Acid Deriv. | Adenosine A2A Receptor | Antagonist activity reported | Anti-inflammatory | [6] |
| Indole Carboxylic Acid Deriv. | HIV-1 Integrase | 3.11 µM (Compound 17a) | Antiviral (HIV) | [10][19] |
| Indole Carboxylic Acid Deriv. | Histone Lysine Methyltransferase (EZH2) | Varies by derivative | Anticancer | [17] |
| Indole-3-Carboxylic Acid Deriv. | Angiotensin II Receptor (AT1) | High nanomolar affinity | Antihypertensive | [16] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A key mechanism for the anticancer activity of some derivatives of both scaffolds is the inhibition of tubulin polymerization[14][20]. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by benzofuran/indole derivatives.
Part 4: Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis of a representative derivative from each class and a common biological evaluation method.
Protocol 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate
This protocol is adapted from methodologies involving the reaction of salicylaldehydes with ethyl chloroacetate[7].
Rationale: This procedure is a robust and widely cited method for generating the benzofuran-2-carboxylate core. 5-bromosalicylaldehyde is chosen as a starting material as the bromine atom provides a useful synthetic handle for further diversification via cross-coupling reactions.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1.0 g, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and dimethylformamide (DMF, 20 mL).
-
Addition: Add ethyl chloroacetate (0.64 mL, 6.0 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then subjected to cyclization. Add a catalytic amount of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir at room temperature overnight.
-
Final Purification: Purify the final residue by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford the title compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry[6].
Protocol 2: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
This protocol is adapted from the esterification of the corresponding carboxylic acid[10].
Rationale: This method provides a straightforward route to an indole-2-carboxylate scaffold functionalized at the 3-position. The bromo-substituent is ideal for subsequent palladium-catalyzed cross-coupling reactions to introduce molecular diversity.
Methodology:
-
Setup: Dissolve 3-bromo-1H-indole-2-carboxylic acid (1.0 g, 4.17 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.11 mL, 2.08 mmol) dropwise to the solution while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C for 2 hours. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under vacuum to yield the crude product.
-
Recrystallization: If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ethyl 3-bromo-1H-indole-2-carboxylate[10].
Protocol 3: MTT Assay for Cytotoxicity Evaluation
Rationale: The MTT assay is a standard, colorimetric method for assessing cell metabolic activity. As viable cells can reduce MTT to purple formazan, the intensity of the color is a measure of cell viability, allowing for the determination of a compound's cytotoxic potential (IC₅₀ value).
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran and indole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The choice between benzofuran and indole carboxylic acid derivatives is not a matter of inherent superiority but of strategic alignment with the project's goals.
-
Choose Indole when: A hydrogen bond donor is critical for target engagement, the electron-rich nature of the ring is advantageous for specific interactions (e.g., π-π stacking), or when mimicking the structure of natural biomolecules like tryptophan is desired.
-
Choose Benzofuran when: A hydrogen bond acceptor is sufficient, metabolic stability is a concern (the N-H of indole can be a site of metabolism), or a less electron-rich core is preferred to modulate electronic properties.
Both scaffolds are rich territories for drug discovery. The continuous development of novel synthetic methodologies ensures that chemical space around these cores is ever-expanding. Future research will likely focus on creating more complex, three-dimensional structures based on these planar cores and exploring their potential as covalent inhibitors or proteolysis-targeting chimera (PROTAC) ligands. This comparative guide should serve as a foundational tool for researchers to make informed decisions and accelerate the development of next-generation therapeutics.
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
-
Singh, P., & D’Hooghe, M. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3326. [Link]
-
Meng, Z., Liu, A., Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-841. [Link]
-
Meng, Z., Liu, A., Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Arcadi, A., Cacchi, S., & Fabrizi, G. (2008). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry, 73(6), 2324–2327. [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Ahmad, I., Ahmad, S., Khan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Li, J., Wang, Y., & Chen, J. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Omega. [Link]
-
Gesto, D., Cerqueira, N. M. F. S. A., & Fernandes, P. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4758. [Link]
-
S.N, S., & K, S. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Ablak, F. Z. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 185–190. [Link]
-
Various Authors. (2023-2024). Synthesis of indole-N-carboxylic acids. ResearchGate. [Link]
-
Kumar, S., & Sarsam, P. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]
-
Povstyanoy, M. V., Gornostaeva, E. A., & Povstyanoy, V. M. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]
-
Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Kumar, A., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]
-
Zhang, W., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Sharma, V., & Kumar, P. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Current Organic Synthesis, 14(4). [Link]
-
P, S., G, S., S, S., & S, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran-2-carboxylic acid. PubChem Compound Database. [Link]
-
Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. PubChem Compound Database. [Link]
-
Various Authors. (2020). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. Semantic Scholar. [Link]
-
Various Authors. (2025). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]
-
Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica. [Link]
-
NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. [Link]
-
Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylic acid [webbook.nist.gov]
- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benthamscience.com [benthamscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 18. scispace.com [scispace.com]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3-Bromo-1-benzofuran-7-carboxylic Acid
Part 1: Executive Safety Directive (Read Immediately)
STOP AND VERIFY: Before handling 3-bromo-1-benzofuran-7-carboxylic acid (CAS: 128851-73-0 or analogs), you must acknowledge that this compound is a Halogenated Organic Acid .
It presents a dual-hazard profile that dictates its disposal path:
-
The Acidic Moiety (Carboxylic Acid): Incompatible with bases, cyanides, and sulfides. Risk of exothermic neutralization or toxic gas generation.
-
The Halogen (Bromine): Requires incineration with flue gas scrubbing. DO NOT dispose of in standard organic waste streams intended for fuel blending/energy recovery unless the facility is rated for halogens.
Immediate Action Required:
-
PPE: Nitrile gloves (min 0.11mm thickness), safety goggles, and lab coat.
-
Ventilation: All transfer operations must occur inside a certified fume hood.
-
Segregation: Ensure no Basic (high pH) or Oxidizing waste is present in the receiving container.
Part 2: Chemical Profile & Hazard Assessment
To ensure safety, we must understand the "Why" behind the protocol. This compound is not merely "chemical waste"; it is a functionalized scaffold with specific reactivities.
| Property | Specification | Operational Implication |
| Functional Group | Aryl Bromide + Carboxylic Acid | Dual Compatibility Risk: Must be segregated from strong bases (acid-base reaction) and strong oxidizers. |
| Physical State | Solid (typically off-white/yellow powder) | Dust generation is a primary exposure vector. Use wet-wiping methods for cleanup.[1] |
| Acidity (pKa) | ~3.5 - 4.2 (Predicted) | Sufficiently acidic to liberate HCN from cyanide salts or H₂S from sulfide wastes. |
| Combustion Product | Hydrogen Bromide (HBr) | Critical: Upon incineration, this releases corrosive HBr gas. Disposal facilities must use scrubbers (e.g., Rotary Kiln). |
Mechanistic Insight: The bromine atom at the C3 position is relatively stable under ambient conditions but renders the molecule "halogenated" for regulatory purposes. The C7 carboxylic acid group provides the solubility profile (soluble in basic aqueous solutions, alcohols, and polar organics) but also the primary incompatibility risk.
Part 3: Step-by-Step Disposal Protocol
Phase A: Waste Segregation (The Critical Step)
-
Rule 1: Never mix this compound with "Non-Halogenated" solvents (e.g., Acetone, Methanol) unless the entire container is re-labeled as "Halogenated Waste."
-
Rule 2: Never mix with "Caustic/Basic" waste. The neutralization heat can pressurize waste containers, leading to rupture.
Phase B: Packaging & Containment
Scenario 1: Disposal of Pure Solid (Expired/Surplus)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Closure: Screw the lid down tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
Scenario 2: Disposal of Mother Liquor/Reaction Solution
-
Solvent Compatibility: If the compound is dissolved in DCM or Chloroform, it is already in a halogenated stream. If dissolved in Methanol/Ethyl Acetate, the mixture becomes a halogenated waste stream.
-
pH Check: Check the pH of the solution.
-
If pH < 2: Do not add to general solvent waste drums. Collect in a separate "Acidic Organic Waste" container.
-
If Neutral (pH 5-9): Can be combined with general "Halogenated Solvent Waste."
-
-
Container: Amber glass bottles or fluorinated HDPE carboys are preferred to prevent solvent leaching.
Phase C: The Disposal Workflow Diagram
The following logic flow ensures you select the correct waste stream.
Figure 1: Decision tree for segregating halogenated aromatic acid waste streams.
Part 4: Regulatory & Waste Codes (RCRA/EU)
Proper classification ensures the waste management facility treats the material correctly (i.e., incineration vs. fuel blending).
-
US EPA (RCRA):
-
Characteristic Waste: Likely D002 (Corrosive) if in aqueous solution with pH ≤ 2.
-
Halogenated Solvents (F-List): If mixed with spent methylene chloride, it triggers F002 .
-
P/U Lists: This specific CAS is generally not P-listed or U-listed, meaning it is regulated based on its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
-
-
EU Waste Framework Directive:
-
EWC Code: 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 (Discarded organic chemicals consisting of or containing hazardous substances).
-
Scientist-to-Scientist Note: Always default to "Halogenated" status. Non-halogenated incinerators operate at lower temperatures or lack the scrubbers necessary to capture HBr. Sending this compound to a non-halogenated facility can damage their equipment and violate their permit.
Part 5: Emergency Contingencies
Spill Management (Small Scale < 50g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator if dust is airborne.
-
Neutralization (Optional but Recommended):
-
Cover the spill with a Sodium Carbonate (Soda Ash) or Calcium Carbonate spill kit. This neutralizes the carboxylic acid.
-
-
Collection:
-
Sweep the powder/absorbent mixture into a disposable scoop.
-
Place in a plastic bag, seal it, and place that bag inside the solid waste container.
-
-
Decontamination: Wash the surface with soap and water.[3] Do not use Bleach (potential reaction with organics).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromobenzofuran (Analog). MilliporeSigma.[3][4]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents and Halogenated Organics. RCRA Guidelines.
-
PubChem. (2024). Compound Summary: 3-bromo-1-benzofuran-7-carboxylic acid. National Library of Medicine.
-
Fisher Scientific. (2023). Chemical Compatibility and Waste Disposal Guidelines.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
